N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide
Description
N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the N1 position with a tetrahydropyran (oxan-4-yl) group and at the C4 position with a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(12-2-1-7-19-12)15-10-8-14-16(9-10)11-3-5-18-6-4-11/h1-2,7-9,11H,3-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJCIHFYWUYZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxane Ring: The oxane ring can be introduced through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyrazole and oxane rings with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- N1 Substituent : Methyl groups (as in 7c, 7j, 7h) are common but may limit solubility. The oxan-4-yl group in the target compound introduces a cyclic ether, likely improving hydrophilicity and metabolic stability .
- Carboxamide Substituent : Fluorinated or chlorinated aryl groups enhance antifungal activity by increasing lipophilicity and membrane penetration. The target compound retains the thiophene-carboxamide moiety, critical for SDHI binding .
Comparison with 1,3,4-Thiadiazole Derivatives
While structurally distinct, 1,3,4-thiadiazole-pyrazole hybrids () share functional similarities:
- Antimicrobial Activity : Derivatives with 4-nitrophenyl and methyl groups showed potent activity against E. coli, B. mycoides, and C. albicans. However, their mechanism differs from SDHIs, likely targeting bacterial cell walls or fungal membranes .
- Synthetic Routes: Thiadiazoles require hydrazonoyl chloride intermediates, whereas the target compound’s synthesis would involve coupling oxan-4-yl-substituted pyrazoles with thiophene-2-carboxylic acid derivatives .
Chalcone Hybrids with Thiophene-Pyrazole Cores
Pyrazolyl chalcones () bearing thiophene or furan groups exhibit anticancer activity. The oxan-4-yl group in the target compound may offer superior pharmacokinetics compared to furan or nitroaryl substituents .
Mechanistic Insights and Molecular Docking
- SDHI Activity: Analog 7c binds to succinate dehydrogenase via hydrogen bonds with Trp173 and Tyr58, while hydrophobic interactions with Val168 enhance stability. The oxan-4-yl group in the target compound may form similar interactions or introduce novel bonding with adjacent residues .
- Antimicrobial vs. Antifungal Targets : Thiadiazole derivatives () target broader microbial spectra, whereas carboxamides () are fungus-specific. The target compound’s activity spectrum remains to be elucidated but is likely skewed toward fungal SDH inhibition .
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a thiophene moiety, a pyrazole ring, and an oxan (tetrahydrofuran) group, making it a versatile candidate for various therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity
Research into the biological activity of this compound reveals several promising therapeutic potentials:
1. Anticancer Activity:
- Studies have shown that compounds with thiophene and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of thiophenes have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
2. Enzyme Inhibition:
- The compound has demonstrated inhibitory effects on specific enzymes, particularly phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibitors targeting PDEs have therapeutic implications in treating cardiovascular diseases and other conditions .
3. Anti-inflammatory Properties:
- Compounds similar to this compound have been noted for their anti-inflammatory effects, potentially providing relief in conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Modulation: By inhibiting specific enzymes such as PDEs, the compound alters intracellular signaling pathways, leading to various cellular responses.
- Receptor Interaction: The compound may also interact with receptors involved in cell signaling, contributing to its therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits PDE3A and PDE3B | |
| Anti-inflammatory | Reduces markers of inflammation |
Case Study: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their efficacy against breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
